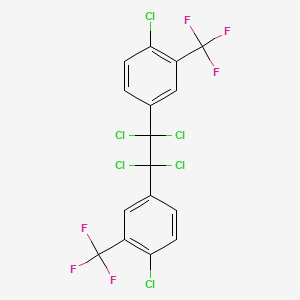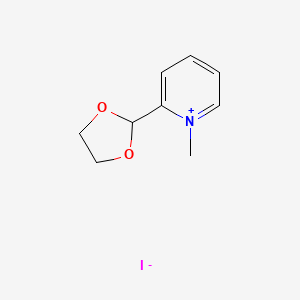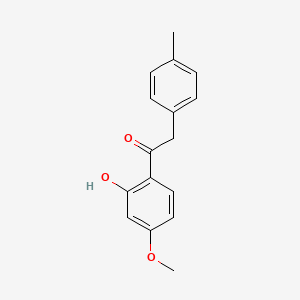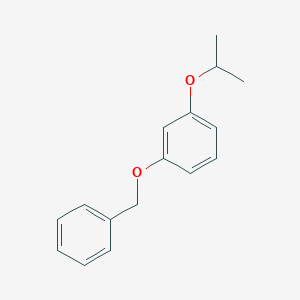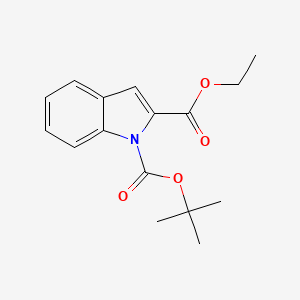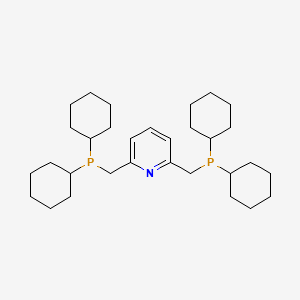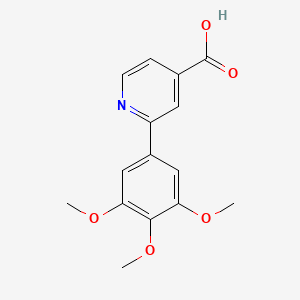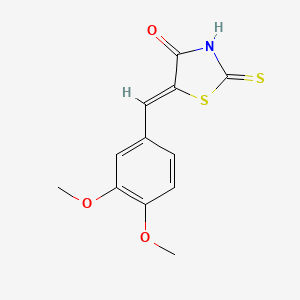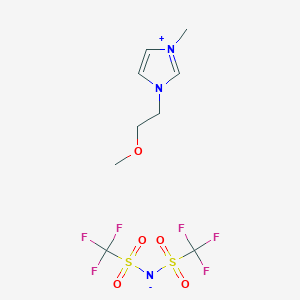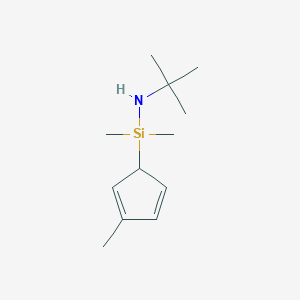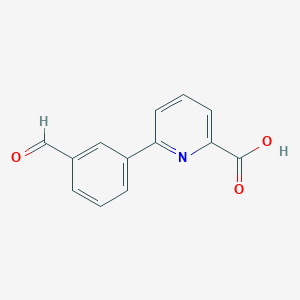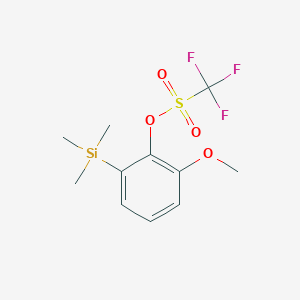
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
Übersicht
Beschreibung
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (2-MTPTS) is an organosulfonate compound that is used in a variety of scientific research applications. It is a relatively new compound, having been developed in the late 1990s. It is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of research fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Powerful Catalyst in Acylation Reactions
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an excellent catalyst for acylation reactions of alcohols with acid anhydrides. This method efficiently acylates a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, in significantly less time compared to standard conditions (Procopiou et al., 1998).
Versatile Precursor to o-Benzyne
This compound is an efficient precursor to o-benzyne, crucial in organic synthesis. Its synthesis involves a three-step sequence starting from phenol, delivering the desired silyltriflate in good overall yield (Bronner & Garg, 2009).
Improved Synthesis Method
Modifications to existing synthesis methods of this compound have led to a reduction in reaction time and eliminated the use of organolithium reagents. This new procedure enhances the yield and efficiency of producing the benzyne precursor (Atkinson et al., 2010).
Catalysis in Amidoalkylation and Diels-Alder Reactions
The compound is effective in catalyzing amidoalkylation of silylenolethers, leading to the synthesis of significant organic compounds (Pilli & Dias, 1991). It also accelerates the Diels-Alder reaction under mild conditions by forming cationic intermediates (Hashimoto et al., 1992).
Prins Cyclization and Peptide Synthesis
Trimethylsilyl trifluoromethanesulfonate catalyzes Prins cyclization of acrylyl enol ethers to dihydropyrans, used in the synthesis of natural products (Sultana et al., 2013). It also plays a role in peptide synthesis, particularly in cleaving benzyl-type protecting groups (Fujii et al., 1987).
Eigenschaften
IUPAC Name |
(2-methoxy-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(20(2,3)4)10(8)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORPFFMUOIUVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




